2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-3-(2-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-3-(2-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that features a unique combination of functional groups, including a dioxolane ring, a fluorophenyl group, and a pyrimidoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-3-(2-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the dioxolane ring through the acetalization of an aldehyde or ketone with ethylene glycol . This intermediate is then subjected to further reactions to introduce the sulfanyl and fluorophenyl groups, followed by cyclization to form the pyrimidoindole core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-3-(2-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at specific sites using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-3-(2-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the design of novel materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-3-(2-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane Derivatives: Compounds containing the 1,3-dioxolane ring, such as 2-ethyl-2-methyl-1,3-dioxolane.
Indole Derivatives: Compounds with an indole core, which are known for their diverse biological activities.
Uniqueness
What sets 2-{[2-(1,3-dioxolan-2-yl)ethyl]sulfanyl}-3-(2-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one apart is its combination of functional groups, which provides a unique set of chemical and biological properties
Properties
IUPAC Name |
2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-3-(2-fluorophenyl)-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c22-14-6-2-4-8-16(14)25-20(26)19-18(13-5-1-3-7-15(13)23-19)24-21(25)29-12-9-17-27-10-11-28-17/h1-8,17,23H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCKUPUURHIPIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)NC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.